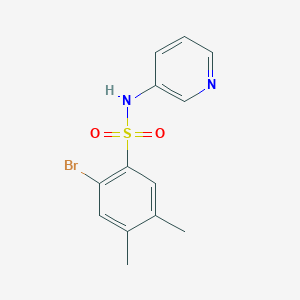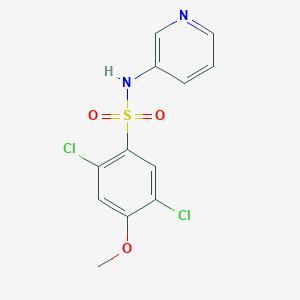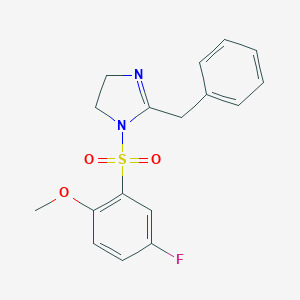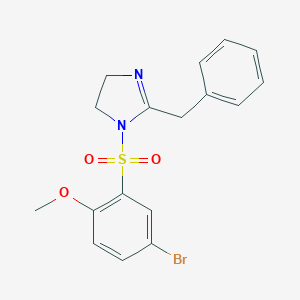
1-(4-Chloronaphthalen-1-yl)sulfonylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloronaphthalen-1-yl)sulfonylazepane is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in research. This compound, also known as CNS 5161, belongs to the class of azepane compounds that have been studied for their effects on the central nervous system. In
Mecanismo De Acción
The mechanism of action of 1-(4-Chloronaphthalen-1-yl)sulfonylazepane involves its interaction with the GABA-A receptor. Specifically, it binds to a site on the receptor that is distinct from the site that binds GABA. This binding enhances the activity of the receptor, leading to increased inhibitory signaling in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its effects on the GABA-A receptor. Studies have shown that this compound can enhance the activity of the receptor, leading to increased inhibitory signaling in the brain. This, in turn, can lead to a range of effects on behavior and physiology, including sedation, anxiolysis, and muscle relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Chloronaphthalen-1-yl)sulfonylazepane in lab experiments is its specificity for the GABA-A receptor. This makes it a useful tool for studying the effects of modulating this receptor on behavior and physiology. However, one limitation of using this compound is its relatively low potency compared to other GABA-A receptor modulators. This can make it more difficult to achieve the desired effects in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Chloronaphthalen-1-yl)sulfonylazepane. One area of interest is its potential as a therapeutic agent for neurological disorders. Studies have shown that modulating the GABA-A receptor can be beneficial for conditions such as anxiety, epilepsy, and insomnia, and further research could explore the potential of this compound 5161 in these areas. Additionally, there is potential for further exploration of the mechanism of action of this compound, as well as its effects on other neurotransmitter systems. Finally, there is potential for the development of more potent analogs of this compound that could be used in lab experiments and potentially as therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(4-Chloronaphthalen-1-yl)sulfonylazepane involves the reaction of 4-chloronaphthalene with sodium hydride, followed by the addition of 1-azepan-1-ylsulfonyl chloride. This method was first described by researchers at the University of California, San Francisco, and has since been used by several other research groups.
Aplicaciones Científicas De Investigación
1-(4-Chloronaphthalen-1-yl)sulfonylazepane has been studied for its potential applications in neuroscience research. Specifically, it has been investigated for its effects on the GABA-A receptor, which is a key target for drugs that modulate the central nervous system. Studies have shown that this compound 5161 can enhance the activity of GABA-A receptors, leading to increased inhibitory signaling in the brain.
Propiedades
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c17-15-9-10-16(14-8-4-3-7-13(14)15)21(19,20)18-11-5-1-2-6-12-18/h3-4,7-10H,1-2,5-6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJMXRBYDRMPTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345197.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345212.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)



